Molecular Weight and Predicted Lipophilicity Advantage Over Unsubstituted Cyclobutyl Analog
3-(3,3-Dimethylcyclobutyl)-3-oxopropanenitrile (MW 151.21 g/mol) carries a 22.8% higher molecular weight than the closest unsubstituted comparator 3-cyclobutyl-3-oxopropanenitrile (MW 123.15 g/mol) [1]. This mass increment corresponds to two additional methyl groups, which are expected to elevate logP by approximately 0.5–1.0 units based on additive fragment contributions (each gem-dimethyl substitution on a cyclobutane ring typically contributes ~+0.5 logP units relative to the unsubstituted ring) [2]. The comparator 3-cyclobutyl-3-oxopropanenitrile has a computed XLogP3 of 0.8 [1]. The higher predicted lipophilicity of the target compound directly influences membrane permeability and target binding pocket occupancy, a property exploited in the design of sigma receptor ligands where hydrophobic interactions with the sigma-1 binding site are critical [3].
| Evidence Dimension | Molecular weight and predicted lipophilicity (logP) |
|---|---|
| Target Compound Data | MW = 151.21 g/mol; predicted logP ≈ 1.3–1.8 (estimated from fragment contribution of two geminal methyl groups on cyclobutane core) |
| Comparator Or Baseline | 3-Cyclobutyl-3-oxopropanenitrile: MW = 123.15 g/mol; XLogP3 = 0.8 (PubChem computed) [1] |
| Quantified Difference | MW difference: +28.06 g/mol (+22.8%); estimated ΔlogP: +0.5 to +1.0 units |
| Conditions | Computational prediction based on PubChem XLogP3 algorithm and medicinal chemistry fragment additivity principles [2] |
Why This Matters
Higher lipophilicity directly expands the accessible chemical space for hydrophobic target binding pockets such as the sigma-1 receptor, where the dimethylcyclobutyl motif was specifically claimed for its affinity contribution.
- [1] PubChem. 3-Cyclobutyl-3-oxopropanenitrile – Compound Summary. CID 13861115. Molecular Weight: 123.15 g/mol, XLogP3-AA: 0.8. Accessed 2026-01-24. View Source
- [2] van der Kolk MR, Jansen MACH, Rutjes FPJT, Blanco-Ania D. Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. 2022;17(9):e202200020. doi:10.1002/cmdc.202200020. View Source
- [3] Izquierdo S, Corbera-Arjona J, Holenz J, Ortuño-Mingarro RM, Altisent R. Substituted dimethylcyclobutyl compounds, their preparation and use in medicaments. US Patent Application US20100105680A1, published April 29, 2010. View Source
